beta-CYCLODEXTRIN

Pharmaceutical formulation Solubility Excipient selection

β-Cyclodextrin (CAS 79647-56-6) is the optimal native cyclodextrin for complexing aromatics and steroid skeletons within its 6.0–6.5 Å cavity. Its well-defined geometry enables effective chiral discrimination of positional isomers and enantiomers, serving as the benchmark chiral selector for HPLC and CE. For poorly soluble drugs, cross-linked βCD polymers achieve up to 75% release in 120 min, outperforming native CD pellets. Choose βCD for non-parenteral applications where hemolytic potential is a concern; it is safer than methylated derivatives. Order ≥98% purity for consistent formulation performance.

Molecular Formula C42H70O35
Molecular Weight 1135 g/mol
CAS No. 79647-56-6
Cat. No. B3057360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-CYCLODEXTRIN
CAS79647-56-6
Molecular FormulaC42H70O35
Molecular Weight1135 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyWHGYBXFWUBPSRW-IWMWYTGBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol

beta-Cyclodextrin (CAS 79647-56-6): Technical Baseline and Procurement Considerations


beta-Cyclodextrin (βCD, CAS 79647-56-6, MW 1135 g/mol) is a natural cyclic oligosaccharide comprising seven α-(1→4)-linked D-glucopyranose units [1]. It possesses a toroidal structure with a hydrophilic outer surface and a hydrophobic central cavity (diameter 6.0–6.5 Å) capable of forming non-covalent inclusion complexes with appropriately sized guest molecules [1][2]. Its native aqueous solubility is limited to 18.5 mg/mL at 25°C, and it exhibits a calculated logP(octanol/water) of -14 [2].

Why Generic Substitution Fails: Critical Differences Between beta-Cyclodextrin, Its Derivatives, and Other Native Cyclodextrins


Generic substitution among cyclodextrins is not scientifically valid due to fundamental differences in cavity dimensions, guest-binding thermodynamics, and aqueous solubility. The native βCD cavity (6.0–6.5 Å diameter) optimally accommodates aromatic rings and steroid skeletons, yielding higher binding constants for many pharmaceutical guests compared to smaller αCD (4.7–5.3 Å) or larger γCD (7.5–8.3 Å) [1][2]. However, βCD's low intrinsic solubility (18.5 mg/mL) often limits its utility, prompting development of derivatives such as HPβCD (>600 mg/mL) and RMβCD (>500 mg/mL) [2]. These chemical modifications substantially alter solubilization capacity, toxicity profiles, and complexation mechanisms—differentiation that directly impacts formulation performance, regulatory compliance, and procurement decisions [1][3]. The following evidence establishes quantifiable performance differences that must guide compound selection.

Quantitative Evidence Guide for beta-Cyclodextrin (CAS 79647-56-6) Differentiation


Aqueous Solubility Defines Formulation Strategy and Procurement Pathway

Native β-cyclodextrin exhibits a markedly lower aqueous solubility of 18.5 mg/mL at 25°C compared to 145 mg/mL for α-cyclodextrin and 232 mg/mL for γ-cyclodextrin [1]. Hydroxypropyl-β-cyclodextrin (HPβCD) and randomly methylated-β-cyclodextrin (RMβCD) achieve >600 mg/mL and >500 mg/mL, respectively, representing solubility enhancements exceeding 30-fold relative to the parent βCD [1].

Pharmaceutical formulation Solubility Excipient selection

Complexation Efficiency with Pharmaceutical Guests Varies by Guest Molecular Architecture

For sorafenib, native βCD achieved a stability constant (K) of 210 M⁻¹ at 25°C, while sulfobutylether-β-cyclodextrin (SBEβCD) reached 940 M⁻¹ under identical conditions [1]. In contrast, for tacrolimus, βCD demonstrated favorable cavity fit compared to other native cyclodextrins, but dimethyl-β-cyclodextrin (DM-β-CyD) exhibited the greatest solubilizing activity and yielded an Aₚ-type phase solubility curve indicative of higher-order complex formation [2].

Drug delivery Host-guest chemistry Stability constant

Cytotoxicity and Hemolytic Activity Differentiate Native βCD from Methylated Derivatives

Methylated-β-cyclodextrins (M-β-CD and DM-β-CD) exhibit the highest cytotoxicity among βCD derivatives, whereas ionic derivatives are less toxic, and second-generation derivatives bearing both ionic and methyl substituents show reduced cytotoxicity relative to parent compounds [1][2]. Hemolytic activity correlates directly with cholesterol-solubilizing capacity, a predictive marker for βCD-related cell toxicity [1].

Safety Toxicology Excipient selection

Dissolution Enhancement from Cross-Linked β-Cyclodextrin Polymer Outperforms Native βCD

Pellets formulated with a cross-linked β-cyclodextrin-based polymer achieved 75±2% nimesulide release within 120 minutes, compared to 12±1% release from pellets containing only microcrystalline cellulose (p < 0.05) [1]. Pellets containing equivalent percentages of native βCD or αCD as the polymer exhibited limited dissolution of approximately 35±1% after 120 minutes [1].

Drug delivery Polymer Dissolution rate

pH-Dependent Complexation Governs Formulation pH Optimization

The stability constant (K) of β-cyclodextrin complexes with ionizable drugs exhibits strong pH dependence. For ibuprofen, K values were determined by isothermal titration calorimetry across pH 2.5–5.5 and temperatures 15–55°C, revealing that increased ionization destabilizes cyclodextrin complexes while enhancing drug solubility [1]. The theoretical framework developed from these data accurately predicts K at any pH when three of four parameters (pKa of free guest, pKa of complex, K_neutral, K_ionized) are known [1].

Formulation pH optimization Stability

Cavity Size Dictates Guest Binding Selectivity Among Native Cyclodextrins

β-Cyclodextrin's 7-glucose cavity (6.0–6.5 Å diameter) exhibits stronger binding to substituted cyclohexanecarboxylic acids and phenylalkanoic acids compared to αCD (6 glucoses) and γCD (8 glucoses) [1]. For curcumin, βCD shows higher binding ability than α- and γ-cyclodextrins [2]. For halide anions (Cl⁻), binding constants (lg Kₐ) are 3.99 for αCD, 4.03 for βCD, and 4.11 for γCD, indicating minor differences [3].

Host-guest chemistry Molecular recognition Binding affinity

Optimal Application Scenarios for beta-Cyclodextrin (CAS 79647-56-6)


Pharmaceutical Formulation of Moderately Lipophilic Drugs with Aromatic Moieties

βCD is the preferred native cyclodextrin for complexing drugs containing aromatic rings or steroid skeletons that fit within its 6.0–6.5 Å cavity. Evidence demonstrates that βCD binds curcumin more strongly than αCD or γCD [1]. For ionizable drugs, formulation pH should be optimized using the Samuelsen et al. predictive model to balance complex stability and drug solubility [2].

Development of Cross-Linked βCD Polymer Excipients for Immediate-Release Formulations

Cross-linked β-cyclodextrin-based polymers provide superior dissolution enhancement for poorly soluble drugs compared to native βCD or αCD. For nimesulide, cross-linked βCD polymer achieved 75±2% release in 120 min versus 35±1% for native CD pellets [3]. This makes cross-linked βCD polymers the excipient of choice for immediate-release solid dosage forms requiring rapid drug dissolution.

Safety-Critical Applications Requiring Low Hemolytic Activity

In formulations where hemolytic potential is a concern (e.g., parenteral or ophthalmic), native βCD or ionic derivatives should be prioritized over methylated-β-CDs, which exhibit the highest cytotoxicity due to cholesterol extraction [4][5]. Second-generation derivatives combining ionic and methyl substituents offer a favorable safety profile while retaining solubilization capacity.

Analytical and Separation Sciences as a Chiral Selector

βCD's well-defined cavity dimensions enable effective chiral discrimination of positional isomers and enantiomers. In capillary electrophoresis, βCD serves as a benchmark chiral selector against which derivative performance (e.g., HPβCD, HPγCD) is compared for separation of aromatic sulfonic acids and basic drugs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-CYCLODEXTRIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.